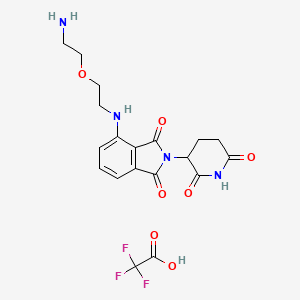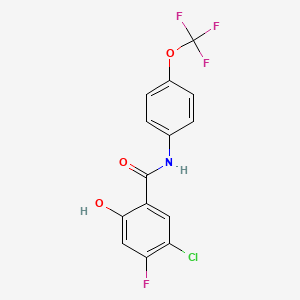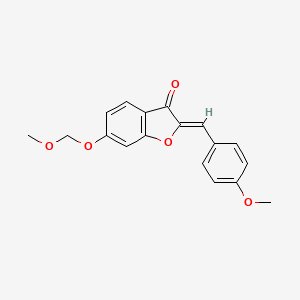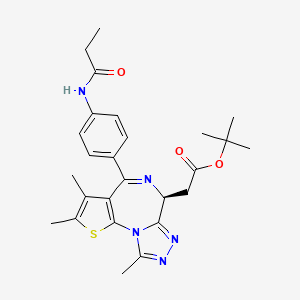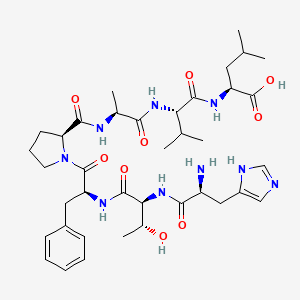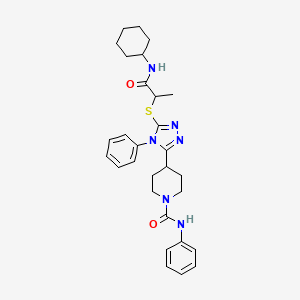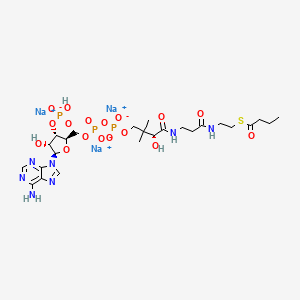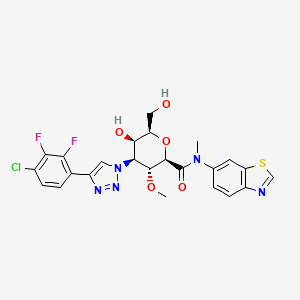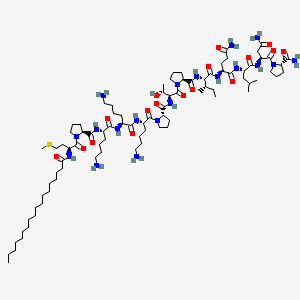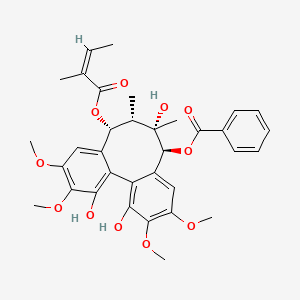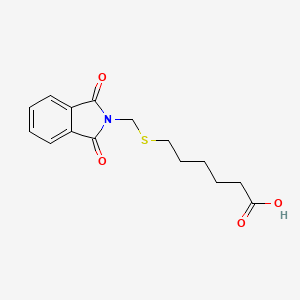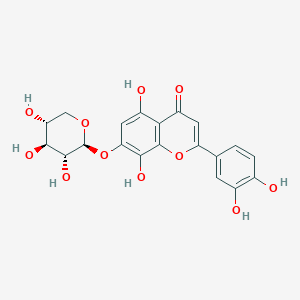
Hypoletin-7-O-beta-D-xylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypoletin-7-O-beta-D-xylopyranoside is a natural compound known for its antioxidant properties. It is classified under flavonoids, specifically flavones, and is derived from plants in the Cupressaceae family, such as Thuja orientalis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hypoletin-7-O-beta-D-xylopyranoside typically involves the extraction from natural sources. The leaves of Thuja orientalis are often used, where the compound is isolated through various chromatographic techniques . Specific synthetic routes and reaction conditions are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.
Industrial Production Methods
Industrial production of this compound is not extensively detailed in the literature. it is likely that large-scale extraction processes involve similar chromatographic techniques used in laboratory settings, scaled up to handle larger quantities of plant material.
化学反応の分析
Types of Reactions
Hypoletin-7-O-beta-D-xylopyranoside primarily undergoes reactions typical of flavonoids, including:
Oxidation: This reaction can enhance its antioxidant properties.
Reduction: Less common but can occur under specific conditions.
Substitution: Particularly in the presence of strong nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or other peroxides under mild conditions.
Reduction: May involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Typically requires strong acids or bases to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized flavonoid derivatives, while substitution reactions can introduce different functional groups into the flavonoid structure .
科学的研究の応用
Hypoletin-7-O-beta-D-xylopyranoside has several applications in scientific research:
Chemistry: Studied for its antioxidant properties and potential as a natural antioxidant in various chemical formulations.
Biology: Investigated for its role in inhibiting aldose reductase and the formation of advanced glycation end-products, which are linked to diabetic complications
Medicine: Potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: Used in the development of natural antioxidant products for food preservation and cosmetics
作用機序
The antioxidant activity of Hypoletin-7-O-beta-D-xylopyranoside is primarily due to its ability to scavenge free radicals. It inhibits enzymes like aldose reductase, which plays a role in the formation of advanced glycation end-products. These actions help in reducing oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and antioxidant activities.
Luteolin: Exhibits similar antioxidant and anti-inflammatory effects
Uniqueness
Hypoletin-7-O-beta-D-xylopyranoside is unique due to its specific structure, which includes a xylopyranoside moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C20H18O11 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-2-1-7(3-9(8)22)13-4-10(23)15-11(24)5-14(17(27)19(15)30-13)31-20-18(28)16(26)12(25)6-29-20/h1-5,12,16,18,20-22,24-28H,6H2/t12-,16+,18-,20+/m1/s1 |
InChIキー |
JZTWSAIHBOFVRO-MINVPOHDSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


